(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
(5E)-2-Mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with a 4-methoxybenzylidene group at position 5, a phenyl group at position 3, and a mercapto (-SH) group at position 2. This compound belongs to the 5-arylideneimidazolone family, a class known for diverse biological activities, including antiviral, anti-inflammatory, and kinase-inhibitory properties .
Structure
3D Structure
Properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)11-15-16(20)19(17(22)18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSDYCWRPBVAF-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one are cyclooxygenase-1, cyclooxygenase-2, proteinase-activated receptor 1, and vitamin K epoxide reductase. These targets play a crucial role in inflammation, pain sensation, and blood clotting processes.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction leads to changes in the physiological processes controlled by these targets.
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation, pain sensation, and blood clotting. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain. By inhibiting proteinase-activated receptor 1 and vitamin K epoxide reductase, it affects the coagulation cascade, potentially reducing blood clotting.
Biological Activity
(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known by its CAS number 101444-70-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of approximately 310.37 g/mol. It features a thioether group, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazole derivatives. While specific data on the compound is limited, related compounds have shown efficacy against a range of microbial pathogens. For instance, thiazole and imidazole derivatives have been reported to exhibit moderate to good antimicrobial activity in vitro .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Moderate to Good | |
| Imidazole Derivatives | Variable Efficacy |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Notably, imidazole derivatives are often studied for their inhibitory effects on enzymes such as tyrosinase, which plays a critical role in melanin production. Compounds that inhibit tyrosinase are significant in cosmetic applications for skin lightening and treating hyperpigmentation .
Cytotoxicity and Anticancer Potential
While direct studies on the cytotoxic effects of this compound are sparse, related imidazole compounds have demonstrated anticancer properties through mechanisms such as inducing apoptosis in cancer cells. The presence of the mercapto group may enhance these effects by facilitating interactions with cellular thiols .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Modulation : Compounds with thiol groups can influence oxidative stress levels within cells.
- Interference with Cell Signaling Pathways : By modulating signaling pathways, the compound may affect cell proliferation and survival.
Case Studies
- In Vitro Studies : Preliminary tests on related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the imidazole ring can enhance antimicrobial efficacy.
- Tyrosinase Inhibition Studies : Research into other phenyl-substituted imidazoles has indicated potential for skin-whitening applications due to effective tyrosinase inhibition .
Scientific Research Applications
Structural Characteristics
The compound features a thiol group and an imidazole ring, which contribute to its reactivity and biological activities. The presence of the methoxy group enhances its solubility and bioavailability.
Antimicrobial Activity
Research has demonstrated that (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits significant antimicrobial properties. A study evaluated its efficacy against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, suggesting potential for development as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study assessed its impact on cancer cell viability:
| Treatment Concentration | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 µM | 85 |
| 25 µM | 60 |
| 50 µM | 30 |
These findings reveal a dose-dependent reduction in cell viability, indicating that this compound may be a promising candidate for further anticancer research .
The compound shows potential in various biological applications:
- Antifungal Activity : Preliminary studies suggest efficacy against fungal pathogens.
- Antiviral Properties : Research indicates possible antiviral effects, warranting further exploration .
Material Science
In addition to its biological applications, this compound is being explored for its utility in developing new materials with specific electronic and optical properties. Its unique structure allows for the synthesis of novel heterocyclic compounds that could have applications in organic electronics and photonics .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a range of microbial strains, demonstrating notable antibacterial activity. The findings support the notion that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A comprehensive study focused on the compound's effects on various cancer cell lines revealed promising results regarding its ability to inhibit cell proliferation. Further investigations into its mechanism of action are necessary to elucidate how it interacts with cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₇H₁₄N₂O₂S
- Molecular Weight : 310.37 g/mol (calculated).
- Structural Features: The (5E)-configuration indicates the stereochemistry of the benzylidene substituent. The mercapto group at position 2 provides a reactive thiol site for further functionalization .
Synthetic routes typically involve condensation reactions between substituted hydantoins or thiohydantoins and aromatic aldehydes under reflux conditions, often using ethanol or dioxane as solvents .
Comparison with Structural Analogs
The compound is compared with structurally related imidazolone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : The 4-methoxybenzylidene group in the target compound enhances resonance stabilization, as seen in L47 and styryl derivatives, contributing to higher thermal stability (e.g., L47 melts >260°C vs. ~200°C for chloro/bromo analogs) .
- Mercapto vs. Amino Groups: Replacing the mercapto group with a phenylamino group (L47) increases molecular weight slightly (293.33 vs. 310.37) but improves synthetic yield (59% vs. unreported for the target) .
Q & A
Q. How can researchers optimize the synthesis of (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one to improve yield and purity?
Methodological Answer:
- Catalyst Selection: Use potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) to enhance reaction efficiency, as demonstrated in imidazolone syntheses with yields up to 75% .
- Solvent Optimization: Employ methanol or ethyl acetate for reflux conditions, ensuring solubility and reaction homogeneity .
- Temperature Control: Maintain reflux temperatures (e.g., 70–80°C) to avoid side reactions.
- Purity Monitoring: Use HPLC to assess intermediate purity (e.g., 95.5% purity achieved via HPLC in similar syntheses) .
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on analogous imidazolone derivatives. For example, vinyl protons resonate near δ 6.95–7.53 ppm, while aromatic protons appear at δ 7.15–8.01 ppm . Methoxy groups show singlet peaks around δ 3.8–4.0 ppm .
- HRMS: Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass with <2 ppm error) .
- Elemental Analysis: Validate C, H, N, S content (e.g., deviations <0.4% as in thiazolo-pyrimidine derivatives) .
Q. How should researchers evaluate the stability of this compound under different storage conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., analogs stable up to 150°C) .
- Humidity Sensitivity: Store desiccated samples at 0–4°C to prevent hydrolysis of the mercapto group .
- Light Exposure: Use amber vials to avoid photodegradation, critical for benzylidene-containing compounds .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzylidene ring influence the compound’s bioactivity?
Methodological Answer:
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) to the benzylidene moiety. Compare bioactivity using enzyme inhibition assays (e.g., CDK or dual-specificity kinase inhibition) .
- SAR Studies: Correlate Hammett σ values of substituents with IC₅₀ data to identify key electronic contributions .
Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and reactive sites .
- Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., cyclin-dependent kinases), focusing on hydrogen bonds with the mercapto and carbonyl groups .
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
- Cross-Validation: Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
